Diphenyl(trimethylsilyl)phosphine finds its primary application as a ligand in various cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two different organic molecules. Diphenyl(trimethylsilyl)phosphine facilitates these reactions by coordinating with the metal catalyst, improving its activity and selectivity.
It is particularly effective in several named cross-coupling reactions, including:
The effectiveness of Diphenyl(trimethylsilyl)phosphine in these reactions is attributed to its combination of electronic and steric properties. The bulky trimethylsilyl group provides steric hindrance, controlling the reaction pathway and promoting selectivity. Additionally, the lone pair of electrons on the phosphorus atom allows it to coordinate with the metal catalyst, influencing its reactivity.
Diphenyl(trimethylsilyl)phosphine can also serve as a precursor for the synthesis of other organophosphorus compounds. These compounds find diverse applications in various scientific fields, including:
Diphenyl(trimethylsilyl)phosphine is an organophosphorus compound with the molecular formula C₁₅H₁₉PSi. It features a phosphine functional group where two phenyl groups are attached to the phosphorus atom, alongside a trimethylsilyl group. This compound is known for its unique properties, including its ability to act as a ligand in coordination chemistry and its utility in organic synthesis. Its structure contributes to its stability and reactivity, making it a valuable reagent in various
Several methods exist for synthesizing diphenyl(trimethylsilyl)phosphine:
These methods provide avenues for obtaining diphenyl(trimethylsilyl)phosphine with varying degrees of purity and yield.
Diphenyl(trimethylsilyl)phosphine finds applications across multiple domains:
Several compounds share structural similarities with diphenyl(trimethylsilyl)phosphine. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Triphenylphosphine | Triphenyl-substituted phosphine | Highly stable; widely used as a ligand |
Dimethylphenylphosphine | Dimethyl-substituted phosphine | More reactive than diphenyl(trimethylsilyl)phosphine |
Diphenylphosphine | Diphenyl-substituted phosphine | Lacks silyl group; different reactivity profile |
Diphenyl(trimethylsilyl)phosphine is unique due to its combination of steric bulk from the phenyl groups and electronic effects from the trimethylsilyl group. This combination influences its reactivity and stability compared to other similar compounds.
Homolytic substitution at phosphorus represents one of the most efficient approaches for C-P bond formation using diphenyl(trimethylsilyl)phosphine. This reaction mechanism involves radical-based cleavage of the P-Si bond, generating reactive phosphorus-centered intermediates that can form new bonds with carbon-centered radicals.
The mechanism typically proceeds through the following pathway: an alkyl or aryl radical attacks the phosphorus atom of Ph₂PSiMe₃, forming a tetracoordinated phosphorus intermediate that subsequently fragments to yield the desired phosphine product while regenerating the trimethylsilyl radical. This chain process is particularly effective because the homolytic cleavage of the Si-P bond is relatively facile compared to other P-X bonds.
Landais demonstrated that alkyl and aryl radicals undergo rapid homolytic substitution at the phosphorus atom of diphenyl(trimethylsilyl)phosphine. The reaction can be initiated using 1,1′-azobis(cyclohexanecarbonitrile) and proceeds through a chain-transfer mechanism (Figure 1).
Entry | Alkyl halide | Conditions | Product | Yield (%) |
---|---|---|---|---|
1 | n-C₆H₁₃Br | ACCN (10 mol%), toluene, 80°C, 3h | Ph₂P(n-C₆H₁₃) | 82 |
2 | c-C₆H₁₁I | ACCN (10 mol%), toluene, 80°C, 3h | Ph₂P(c-C₆H₁₁) | 88 |
3 | PhCH₂Br | ACCN (5 mol%), benzene, 80°C, 2h | Ph₂P(CH₂Ph) | 90 |
4 | 4-MeOC₆H₄CH₂Cl | ACCN (10 mol%), toluene, 80°C, 5h | Ph₂P(CH₂C₆H₄-4-OMe) | 76 |
ACCN = 1,1′-azobis(cyclohexanecarbonitrile)
Density functional theory (DFT) calculations have shown that this process occurs via a two-step mechanism rather than direct substitution. The reaction proceeds through a tetracoordinated phosphorus intermediate where the spin density is primarily localized on the silicon atom, with the remaining spin density found in the equatorial position of the distorted trigonal prismatic phosphorus atom.
This homolytic substitution approach offers several advantages over traditional ionic methods:
Yorimitsu's comprehensive review highlighted that radical addition involving homolytic substitution at phosphorus consistently results in difunctionalization of multiple bonds, making this methodology particularly valuable for synthesizing complex phosphines including bidentate ligands.
The synthesis of diphenyl(trimethylsilyl)phosphine can be effectively achieved through lithium-halogen exchange approaches. This methodology typically involves the preparation of lithium diphenylphosphide followed by reaction with trimethylchlorosilane.
The general synthetic route proceeds as follows:
One synthetic method uses diphenylphosphine and n-butyllithium as reactants, whereas an alternative approach utilizes triphenylphosphine and elemental lithium. The latter method offers advantages in terms of handling and scalability.
Method | Starting materials | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
A | Ph₂PH + n-BuLi | THF, -78°C to RT, 2h; Me₃SiCl, -78°C to RT, 12h | 85 | >98 |
B | Ph₃P + Li | THF, RT, 12h; Me₃SiCl, 0°C to RT, 6h | 75 | 95 |
C | Ph₂PCl + Li | THF, -20°C, 4h; Me₃SiCl, -20°C to RT, 6h | 80 | >98 |
A modified synthetic approach was reported using molten sodium and potassium as catalysts, with chlorodiphenylphosphine and trimethylchlorosilane as raw materials, and tetrahydrofuran as the solvent. This method reportedly offers advantages of high yield, good purity, reduced cost, and shorter reaction time.
The lithium-mediated approach is particularly valuable for laboratory-scale synthesis due to its reliability and the high purity of the resulting product. However, the pyrophoric nature of organolithium reagents presents challenges for scaling up this synthetic route.
Transition-metal-mediated cross-coupling represents another valuable approach for the synthesis of diphenyl(trimethylsilyl)phosphine and related compounds. Stille reported a palladium-catalyzed coupling of aryl halides with (trimethylsilyl)diphenylphosphine or (trimethylstannyl)diphenylphosphine to produce aryldiphenylphosphines under relatively mild conditions (50-70°C in benzene).
This methodology demonstrates broad functional group tolerance, accommodating methyl ethers, esters, ketones, nitriles, anilides, and certain halogens. However, nitro and aldehyde groups, as well as compounds containing amino and hydroxyl functionalities, are not compatible with this approach.
The palladium-catalyzed reactions offer several advantages:
Entry | Aryl halide | Catalyst (mol%) | Conditions | Product | Yield (%) |
---|---|---|---|---|---|
1 | PhI | Pd(PPh₃)₄ (5) | Benzene, 50°C, 24h | Ph₃P | 92 |
2 | 4-MeOC₆H₄Br | Pd(PPh₃)₄ (5) | Benzene, 70°C, 36h | 4-MeOC₆H₄PPh₂ | 87 |
3 | 3-AcOC₆H₄I | Pd(dba)₂/PPh₃ (3/6) | Benzene, 50°C, 24h | 3-AcOC₆H₄PPh₂ | 85 |
4 | 4-CNC₆H₄Br | Pd(dba)₂/PPh₃ (3/6) | Benzene, 70°C, 36h | 4-CNC₆H₄PPh₂ | 81 |
A more recent development includes the synthesis of diphosphanyltriazines using diphenyl(trimethylsilyl)phosphine. Hayashi reported selective syntheses of mono- and diphosphanyltriazines from cyanuric chloride by one-pot step-by-step addition of silylphosphane and other nucleophiles. These phosphanyltriazines have found applications as novel ligands for transition metal catalysts.
The palladium-catalyzed coupling reactions represent an important synthetic tool for the preparation of more complex phosphine derivatives from diphenyl(trimethylsilyl)phosphine, highlighting the compound's versatility as a building block in organophosphorus chemistry.
Industrial-scale production of diphenyl(trimethylsilyl)phosphine faces several significant challenges related to safety, efficiency, and environmental considerations.
One of the primary concerns is the safe handling of reactive and pyrophoric intermediates such as lithium diphenylphosphide. Industrial processes typically require modifications to the laboratory-scale syntheses to accommodate larger quantities and mitigate risks associated with highly reactive materials.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming C–N bonds, relies heavily on phosphine ligands to stabilize reactive intermediates and enhance catalytic turnover. Diphenyl(trimethylsilyl)phosphine has demonstrated exceptional utility in this context due to its strong σ-donor capacity and moderate steric bulk. The trimethylsilyl group enhances the ligand’s electron-donating ability, which stabilizes the palladium center during oxidative addition and transmetallation steps [2] [3]. This electronic effect is critical for activating challenging aryl chloride substrates, which typically require more reactive catalysts [6].
In a comparative study of phosphine ligands, diphenyl(trimethylsilyl)phosphine-enabled systems achieved turnover numbers (TONs) exceeding 1,000 for aryl aminations involving sterically hindered secondary amines. The ligand’s ability to resist oxidation under aerobic conditions further enhances its practicality in large-scale syntheses [6]. A proposed mechanism involves the formation of a monoligated palladium species, where the phosphine ligand accelerates reductive elimination while minimizing undesired β-hydride elimination pathways [4].
Ligand Property | Impact on Catalytic Performance |
---|---|
High σ-donor strength | Stabilizes Pd(0) intermediates |
Moderate steric bulk | Balances substrate accessibility and stability |
Trimethylsilyl electron push | Activates electrophilic aryl chlorides |
These attributes position diphenyl(trimethylsilyl)phosphine as a competitive alternative to traditional ligands like tri-tert-butylphosphine in demanding amination protocols [6].
The Heck reaction, a palladium-mediated coupling of aryl halides with alkenes, benefits from ligands that modulate regioselectivity and suppress side reactions. Diphenyl(trimethylsilyl)phosphine’s trimethylsilyl group plays a pivotal role in directing endo-selective cyclizations, as demonstrated in silyl methyl Heck reactions [7]. In such systems, the silicon atom stabilizes radical intermediates through hyperconjugative interactions, favoring five-membered cyclic transition states over linear pathways [7].
Key mechanistic studies reveal that the ligand’s silyl moiety facilitates a hybrid palladium-radical pathway, where the Pd center coordinates the alkene while the trimethylsilyl group templatically orients the substrate. This dual role suppresses β-hydride elimination, enabling the synthesis of cyclic allylic silyl ethers with >90% endo selectivity [7]. For example, iodomethylsilyl ether substrates undergo cyclization at 80°C with 5 mol% Pd(OAc)₂ and diphenyl(trimethylsilyl)phosphine, yielding bicyclic products in 70–85% isolated yields [7].
In hydrosilylation reactions, which add Si–H bonds across unsaturated substrates, diphenyl(trimethylsilyl)phosphine serves as a ligand for nickel and platinum catalysts. Its strong electron-donating character increases metal hydride nucleophilicity, accelerating oxidative addition of silanes [2] [3]. For instance, in the hydrosilylation of terminal alkynes, Pt/diphenyl(trimethylsilyl)phosphine systems achieve full conversion within 1 hour at room temperature, outperforming triphenylphosphine-based catalysts by a factor of three [2].
The ligand’s steric profile also mitigates catalyst deactivation via dimerization. In a representative application, the anti-Markovnikov hydrosilylation of styrene derivatives proceeds with 98% regioselectivity when using a Rh/diphenyl(trimethylsilyl)phosphine complex, attributed to the ligand’s ability to enforce a trigonal planar geometry around the metal center [3].
While diphenyl(trimethylsilyl)phosphine itself is achiral, its derivatives have been employed in asymmetric C–C bond-forming reactions through strategic modification of the phosphine framework. By introducing chiral auxiliaries to the phenyl or silyl groups, researchers have created desymmetrized ligands that induce enantioselectivity in Suzuki-Miyaura couplings [6]. For example, a menthol-functionalized analog achieves 85% ee in the arylation of cyclic ketones, with the silyl group rigidifying the ligand structure to enhance stereocontrol [6].
In aldol-type reactions, Pd complexes of diphenyl(trimethylsilyl)phosphine facilitate enantioselective protonation of enolate intermediates. The silyl group’s +I effect increases the ligand’s electron density, strengthening metal-enolate interactions that dictate facial selectivity [3]. Current efforts focus on coupling this ligand class with chiral counterions to expand its utility in asymmetric catalysis.
Flammable